molecular formula C9H14N2O2S B2615939 4-(2-aminoethyl)-N-methylbenzenesulfonamide CAS No. 223253-76-7

4-(2-aminoethyl)-N-methylbenzenesulfonamide

Cat. No.: B2615939
CAS No.: 223253-76-7
M. Wt: 214.28
InChI Key: QOOMVJNTEZSQMR-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-N-methylbenzenesulfonamide is a chemical building block of interest in medicinal chemistry for the synthesis of novel bioactive molecules. Compounds featuring a terminal arylsulfonamide moiety, similar to this one, have been identified as key components in the development of potential anti-inflammatory agents . Research indicates that such derivatives can act as potent inhibitors of inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory response . The structure of this compound, which incorporates both an aminoethyl linker and a methyl-substituted benzenesulfonamide group, makes it a versatile intermediate for further chemical modification. It can be used in peptide coupling reactions to create more complex molecules, such as dipeptide-carboxamide derivatives, which are explored for a range of biological activities including antimicrobial and antimalarial properties . This product is intended for research purposes as a synthetic intermediate in the discovery and development of new therapeutic candidates. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-aminoethyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOMVJNTEZSQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-methylbenzenesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with benzenesulfonyl chloride.

    Amination: The benzenesulfonyl chloride undergoes a reaction with ethylenediamine to introduce the aminoethyl group.

    Methylation: The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties :

  • Molecular Formula : C9H12N2O2S
  • CAS Number : 35303-76-5
  • Solubility : Water-soluble, facilitating its use in various biochemical assays.

Mechanism of Action :
This compound functions primarily as an irreversible inhibitor of serine proteases. It covalently modifies the hydroxyl group of serine residues in the active site of these enzymes, thereby inhibiting their activity. Key serine proteases affected include chymotrypsin, trypsin, plasmin, and thrombin .

Biochemical Research

4-(2-aminoethyl)-N-methylbenzenesulfonamide is widely utilized in enzyme kinetics studies. Its ability to inhibit serine proteases makes it valuable for understanding enzyme mechanisms and interactions. For instance:

  • Enzyme Inhibition Studies : It has been employed to investigate the role of serine proteases in various biological processes, including protein degradation and cell signaling pathways.

Pharmaceutical Applications

This compound has potential therapeutic applications as a protease inhibitor:

  • Antiviral Research : Studies indicate that it can inhibit respiratory syncytial virus (RSV) infection, suggesting its utility in developing antiviral therapies.
  • Diabetes Management : It serves as an intermediate in the synthesis of sulfonylurea drugs like glipizide and glimepiride, which are used to manage type 2 diabetes by stimulating insulin secretion from pancreatic beta cells .

Industrial Chemistry

In industrial settings, this compound is used as a reagent or catalyst in organic synthesis:

  • Chemical Synthesis : It plays a role in producing various chemical compounds due to its reactivity and ability to modify other molecules .

Case Study 1: Antiviral Activity

In a laboratory setting, the compound was tested for its ability to inhibit RSV infection. Results demonstrated significant antiviral activity at specific concentrations, highlighting its potential for therapeutic use against viral infections.

Case Study 2: Diabetes Treatment

Research involving animal models showed that derivatives of this compound effectively reduced blood glucose levels when used alongside traditional sulfonylureas. This suggests a synergistic effect that could enhance diabetes management strategies .

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the sulfonamide group can participate in covalent bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in NLRP3 Inflammasome Inhibition Studies

Compound 32 (4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-N-methylbenzenesulfonamide)
  • Key Differences : The phthalimide group in 32 introduces steric bulk and reduces polarity compared to 33 .
  • Synthesis : Prepared via reaction of 31 (4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)benzenesulfonyl chloride) with methylamine in dichloromethane .
  • Role: Acts as a protected intermediate for 33, highlighting the importance of the free amino group in bioactivity .
Compound 28 (5-Chloro-2-methoxy-N-(4-(4-(N-methylsulfamoyl)phenyl)butyl)-benzamide)
  • Key Differences : Incorporates a chlorinated benzamide moiety and a butyl linker, enhancing lipophilicity.
  • Activity : Exhibited moderate NLRP3 inhibitory activity, suggesting that extended alkyl chains and halogenation may modulate target engagement .

Derivatives with Antimicrobial and Enzyme Inhibitory Properties

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
4-(2-Aminoethoxy)-N-methylbenzenesulfonamide (19b)
  • Key Differences: Replaces the ethylamino group with an aminoethoxy chain, introducing an oxygen atom for improved solubility.
  • Synthesis: Derived from azide reduction using palladium oxide and hydrazine hydrate, a method distinct from 33’s hydrazinolysis .

Sulfonamide Derivatives with Varied Substitutents

N-Benzyl-N-methyl-4-(piperidin-1-ylmethyl)benzenesulfonamide (5a)
  • Structure : Includes a benzyl group and piperidine ring, increasing steric complexity.
4-Amino-N-(2-hydroxyethyl)benzenesulfonamide
  • Key Differences: Hydroxyethyl group instead of methyl and aminoethyl, enhancing hydrophilicity.
  • Applications: Potential as a sulfonamide antibiotic or carbonic anhydrase inhibitor .

Data Table: Comparative Analysis of Selected Compounds

Compound Name Key Substituents Synthesis Method Bioactivity Target Notable Properties Reference
33 : 4-(2-Aminoethyl)-N-methylbenzenesulfonamide Aminoethyl, N-methyl Hydrazinolysis of 32 in ethanol NLRP3 inflammasome inhibitor Free amine, moderate polarity
32 : Phthalimide-protected precursor 1,3-Dioxoisoindolin-2-yl, N-methyl Reaction of 31 with methylamine Intermediate for 33 Lipophilic, protected amine
19b : 4-(2-Aminoethoxy)-N-methylbenzenesulfonamide Aminoethoxy, N-methyl Azide reduction with PdO Not specified Enhanced solubility
5a : N-Benzyl-N-methyl-4-(piperidin-1-ylmethyl)benzenesulfonamide Benzyl, piperidine, N-methyl Multi-step alkylation Chemokine receptor inhibitor Low purity (30%)
4-Amino-N-methylbenzenemethanesulfonamide Aminophenyl, N-methyl, methanesulfonyl Sulfonation and methylation Not specified MW: 200.26, EINECS: 600-932-3

Key Research Findings and Implications

Bioactivity Correlation: The free amino group in 33 is critical for NLRP3 inhibition, as seen in its enhanced activity compared to protected intermediates like 32 .

Synthetic Flexibility : Derivatives with oxygen-containing chains (e.g., 19b ) or heterocycles (e.g., oxazole in ) demonstrate tunable solubility and target selectivity.

Purity Challenges : Bulky substituents (e.g., benzyl and piperidine in 5a ) often result in lower chemical purity, necessitating optimized purification protocols .

Therapeutic Potential: Structural similarities to sulfonylureas (e.g., glibenclamide) suggest 33 could be repurposed for metabolic disorders, though further in vivo studies are required .

Biological Activity

4-(2-aminoethyl)-N-methylbenzenesulfonamide, commonly referred to as AEBSF (4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride), is a compound recognized for its significant biological activities, particularly as a serine protease inhibitor. This article explores its mechanism of action, pharmacological effects, and relevant research findings.

Target and Mode of Action

AEBSF primarily targets serine proteases, acting as an irreversible inhibitor. This inhibition occurs through the covalent modification of the hydroxyl group of serine residues in the active sites of these enzymes, effectively preventing their catalytic activity. Key serine proteases inhibited by AEBSF include:

  • Chymotrypsin
  • Kallikrein
  • Plasmin
  • Thrombin
  • Trypsin

Biochemical Pathways

By inhibiting serine proteases, AEBSF influences various biochemical pathways. Notably, it can inhibit the activation of sterol regulatory element-binding proteins (SREBP), which play a crucial role in cholesterol metabolism. This action can have downstream effects on lipid metabolism and cardiovascular health.

Pharmacokinetics

AEBSF is characterized by its water solubility, which facilitates its distribution throughout the body. It exhibits stability at low pH levels, making it suitable for applications in acidic environments such as certain biological assays.

Cellular Effects

Research indicates that AEBSF has diverse effects on cellular processes. Notably, it has been shown to inhibit respiratory syncytial virus (RSV) infection in vitro, indicating potential antiviral properties. Furthermore, in animal models, AEBSF has demonstrated the ability to attenuate inflammation induced by allergens, such as ovalbumin-induced airway inflammation in mice.

Anticancer Activity

A study explored the synthesis and anticancer profile of sulfonamide derivatives related to AEBSF. Compounds derived from similar structures were tested against various cancer cell lines. For instance, a derivative showed significant growth inhibition across multiple cancer types with IC50 values indicating potent activity against V600EBRAF mutant melanoma cells . This highlights the potential for sulfonamide derivatives in cancer therapy.

Cardiovascular Effects

In an isolated rat heart model, 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease coronary resistance and perfusion pressure compared to other sulfonamide derivatives. The theoretical docking studies suggested interactions with calcium channels, indicating a mechanism through which this compound could modulate cardiovascular function .

Summary of Biological Activities

Activity TypeEffectReference
Serine Protease InhibitionIrreversible inhibition of key proteases
AntiviralInhibition of RSV infection
AnticancerSignificant growth inhibition in cancer cells
CardiovascularDecreased perfusion pressure and coronary resistance

Q & A

Q. Analytical Validation :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
  • Structural Confirmation : Nuclear magnetic resonance (NMR; ¹H and ¹³C) and Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹) .

How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

  • X-ray Crystallography : Single-crystal X-ray diffraction reveals bond lengths (e.g., S–N bond: ~1.62 Å) and dihedral angles between the benzene ring and sulfonamide group. Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice .
  • Spectroscopy :
    • ¹H NMR : Methyl groups appear as singlets at δ 2.4–2.6 ppm; aromatic protons show splitting patterns dependent on substitution .
    • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., calculated for C₉H₁₄N₂O₂S: 226.08 g/mol) .

How can statistical experimental design optimize the synthesis conditions for this compound?

Advanced Research Question
Design of Experiments (DoE) methodologies reduce trial-and-error approaches:

  • Factors : Temperature, reaction time, solvent polarity, and catalyst loading.
  • Response Variables : Yield, purity, and byproduct formation.

Q. Example Application :

  • A 2⁴ factorial design evaluates interactions between factors. For instance, increasing temperature from 25°C to 60°C may improve yield by 15% but requires tighter pH control to minimize hydrolysis .
  • Data Analysis : Response surface methodology (RSM) identifies optimal conditions (e.g., 45°C, 8 hours, acetonitrile solvent) .

How can researchers resolve contradictions in reaction yields reported across different synthetic routes?

Advanced Research Question
Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but promote side reactions.
  • Catalyst Variability : Palladium vs. copper catalysts in coupling steps yield divergent regioselectivity .

Q. Resolution Strategies :

  • Comparative Kinetic Studies : Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps.
  • Computational Validation : Density functional theory (DFT) calculates activation energies for competing pathways .

What computational approaches predict the reactivity and potential applications of this compound?

Advanced Research Question

  • Reaction Pathway Prediction : Quantum mechanical calculations (e.g., Gaussian 16) simulate intermediates and transition states. For example, sulfonamide deprotonation energy correlates with nucleophilic substitution efficiency .
  • Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., carbonic anhydrase isoforms) for drug development .

Table 1 : Example DFT Results for Key Reactions

Reaction StepActivation Energy (kcal/mol)Predicted Yield (%)
Sulfonylation22.578
N-Methylation18.385

What safety protocols are recommended when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First Aid : In case of skin contact, wash with soap and water; consult a physician if irritation persists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.